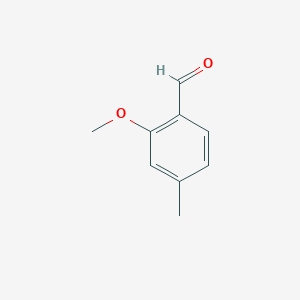

2-Methoxy-4-methylbenzaldehyde

描述

Contextualizing 2-Methoxy-4-methylbenzaldehyde within Aromatic Aldehyde Chemistry

Aromatic aldehydes are a class of organic compounds defined by the presence of an aldehyde functional group (-CHO) directly attached to an aromatic ring. fiveable.me This structural feature imparts a unique blend of reactivity, making them crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, dyes, and polymers. fiveable.menumberanalytics.comnumberanalytics.com The chemistry of aromatic aldehydes is dominated by the reactivity of the carbonyl group and the properties of the aromatic ring. numberanalytics.com They readily undergo nucleophilic addition reactions at the carbonyl carbon and can participate in electrophilic substitution reactions on the aromatic ring. fiveable.menumberanalytics.com

This compound, with its molecular formula C₉H₁₀O₂, belongs to this important class of compounds. lookchem.comscbt.com It is structurally a derivative of benzaldehyde (B42025), the simplest aromatic aldehyde, and is characterized by the presence of a methoxy (B1213986) group (-OCH₃) at the second position and a methyl group (-CH₃) at the fourth position of the benzene (B151609) ring. lookchem.com This specific substitution pattern distinguishes it from other benzaldehyde derivatives and influences its physical and chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 57415-35-7 | lookchem.comlookchem.com |

| Molecular Formula | C₉H₁₀O₂ | scbt.com |

| Molecular Weight | 150.17 g/mol | scbt.com |

| Melting Point | 40-43 °C | lookchem.com |

| Boiling Point | 258 °C | lookchem.com |

| Flash Point | 114 °C | lookchem.com |

| Density | 1.062 g/cm³ | lookchem.com |

| Appearance | Solid | sigmaaldrich.com |

Significance of Methoxy and Methyl Substituents in Benzaldehyde Derivatives for Research

The presence and position of substituents on the benzaldehyde ring profoundly influence the molecule's reactivity and electronic properties. fiveable.me The methoxy (-OCH₃) and methyl (-CH₃) groups in this compound are both electron-donating groups, which modify the electron density of the aromatic ring and the reactivity of the aldehyde group.

The methoxy group, particularly when positioned ortho or para to the aldehyde, can increase the electron density on the aromatic ring through resonance, potentially affecting the rates and outcomes of electrophilic aromatic substitution reactions. Research on ortho-substituted benzaldehydes, including those with methoxy groups, has shown that these substituents can significantly impact spectroscopic properties, such as the one-bond carbon-hydrogen spin-spin coupling constant (¹JCH) of the formyl group. nih.gov This effect is attributed to a combination of through-space electronic interactions and steric effects. nih.govresearchgate.net The methoxy group can also influence the molecule's conformation and its ability to form intermolecular interactions, such as hydrogen bonds, which has been studied in related compounds like 2-methoxybenzaldehyde (B41997). researchgate.net

The methyl group is a weaker electron-donating group that primarily acts through an inductive effect. Its presence can also sterically influence reactions at adjacent positions on the ring. Studies on substituted benzaldehydes have shown that methyl groups can affect reactivity in nucleophilic aromatic substitution reactions, though their impact may be less pronounced than that of strongly activating or deactivating groups. researchgate.net The combination of both a methoxy and a methyl group, as seen in this compound, provides a unique electronic and steric environment that researchers can exploit for targeted chemical transformations.

Overview of Key Research Areas for this compound

The primary significance of this compound in academic research lies in its utility as a versatile chemical intermediate. Its defined structure and reactive aldehyde group make it a valuable starting material for the construction of more complex molecular architectures.

Key research applications include:

Pharmaceutical Synthesis: The compound serves as a key reagent in the synthesis of various pharmaceutical targets. Notably, it is used in the preparation of [3,2-d]pyrimidine derivatives and in the synthesis of tachykinin NK2 receptor antagonists. lookchem.comlookchem.com These antagonists are under investigation for their potential therapeutic applications, including the treatment of Irritable Bowel Syndrome (IBS). lookchem.comlookchem.com

Natural Product Synthesis: this compound has been employed as a starting material in the total synthesis of natural products. One documented example is its use in a twelve-step synthesis of the proposed structure of Tabasesquiterpene A, an illudalane type of sesquiterpene. lookchem.com This highlights its role in building complex, biologically relevant molecules from simple, commercially available precursors.

Building Block in Organic Chemistry: Beyond specific targets, it is generally utilized as a building block in organic synthesis. The aldehyde functional group can participate in a wide range of chemical reactions, such as Wittig reactions, aldol (B89426) condensations, and reductive aminations, allowing for the introduction of diverse functionalities and the extension of carbon chains.

Table 2: Spectroscopic Data Reference for Benzaldehyde Derivatives

| Spectroscopic Technique | Observation | Relevance | Source(s) |

|---|---|---|---|

| ¹³C NMR Spectroscopy | The chemical shift of the aromatic carbon atom bearing a leaving group has been correlated with radiochemical yields in nucleophilic aromatic substitution reactions for a series of substituted benzaldehydes. | This data helps predict the reactivity of substituted benzaldehydes in certain reactions. | researchgate.net |

| ¹H and ¹³C NMR Spectroscopy | Detailed NMR data is available for a wide range of substituted benzaldehydes, providing a reference for structural characterization. | Essential for verifying the structure and purity of synthesized compounds, including derivatives of this compound. | rsc.org |

Structure

3D Structure

属性

IUPAC Name |

2-methoxy-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7-3-4-8(6-10)9(5-7)11-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTOUUODKAHJCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423690 | |

| Record name | 2-Methoxy-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57415-35-7 | |

| Record name | 2-Methoxy-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-4-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Methoxy 4 Methylbenzaldehyde

Established Synthetic Pathways for 2-Methoxy-4-methylbenzaldehyde

The preparation of this compound can be achieved through several reliable synthetic routes, starting from readily available precursors. These methods include the methylation of a corresponding hydroxy-benzaldehyde and the formylation of a substituted aromatic ring.

A primary and straightforward method for the synthesis of this compound is the methylation of its hydroxylated precursor, 2-hydroxy-4-methylbenzaldehyde (B1293496). This transformation involves the conversion of the phenolic hydroxyl group into a methyl ether, a common and high-yielding reaction in organic chemistry.

The synthesis begins with the preparation of 2-hydroxy-4-methylbenzaldehyde. This can be accomplished via the formylation of m-cresol (B1676322). In a typical procedure, m-cresol is treated with a formylating agent like tin tetrachloride and paraformaldehyde in a suitable solvent such as toluene. allindianpatents.com

Once the 2-hydroxy-4-methylbenzaldehyde is obtained, the phenolic hydroxyl group is selectively methylated. A widely used and efficient methylating agent for this purpose is dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base. The base, such as potassium carbonate or sodium hydroxide (B78521), deprotonates the phenolic hydroxyl group, which is more acidic than any aliphatic alcohols that might be present, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic methyl group of dimethyl sulfate in an Sₙ2 reaction, resulting in the formation of the methyl ether and a sulfate salt byproduct. allindianpatents.comstackexchange.com The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or acetonitrile (B52724) to facilitate the reaction. nih.gov This selective methylation of the hydroxyl group at the 2-position is efficient and provides a direct route to the target compound.

Table 1: Reagents for Methylation of 2-hydroxy-4-methylbenzaldehyde

| Role | Compound Name | Formula |

|---|---|---|

| Substrate | 2-hydroxy-4-methylbenzaldehyde | C₈H₈O₂ |

| Methylating Agent | Dimethyl sulfate | (CH₃)₂SO₄ |

| Base | Potassium carbonate | K₂CO₃ |

The synthesis of this compound can also be approached through the functionalization of other substituted benzene (B151609) derivatives, most notably through formylation reactions that introduce the aldehyde group at a specific position. The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic rings. wikipedia.orgorganic-chemistry.org

In this context, a suitable starting material is 3-methoxytoluene (m-cresol methyl ether). The methoxy (B1213986) and methyl groups on the aromatic ring are ortho- and para-directing activators for electrophilic aromatic substitution. The Vilsmeier-Haack reagent, typically a chloroiminium ion, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). wikipedia.orgajrconline.org

The electron-rich 3-methoxytoluene attacks the electrophilic Vilsmeier reagent. Due to steric hindrance from the adjacent methyl group and the strong activating and directing effect of the methoxy group, the formylation occurs predominantly at the ortho position to the methoxy group and para to the methyl group. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final product, this compound. wikipedia.orgthieme-connect.de This method provides a regioselective route to the target compound from a non-aldehyde precursor.

Another approach involves the transformation of functional groups on a pre-existing benzaldehyde (B42025) skeleton. For instance, a related synthesis is seen in the preparation of 2-methoxy-4-cyanobenzaldehyde, where a methyl group on a benzonitrile (B105546) ring is brominated and then hydrolyzed to form the aldehyde group. thieme-connect.de This demonstrates the feasibility of manipulating substituents on the benzene ring to arrive at the desired aldehyde functionality.

Multi-step Total Synthesis Approaches Utilizing this compound as a Precursor

This compound serves as a key building block in the synthesis of more complex molecules, including heterocyclic systems and natural product analogs. Its aldehyde functionality is a versatile handle for carbon-carbon bond formation and subsequent cyclization reactions.

Indanone scaffolds are present in numerous biologically active molecules. Their synthesis can be achieved through an intramolecular cyclization of a chalcone (B49325) precursor, which is itself synthesized via a Claisen-Schmidt condensation. preprints.orgrasayanjournal.co.inscispace.com

The first step is the base-catalyzed Claisen-Schmidt condensation between this compound and a suitable acetophenone (B1666503) derivative. This reaction forms a chalcone, which is an α,β-unsaturated ketone. usm.myscitepress.org In the subsequent step, the chalcone undergoes an acid-catalyzed intramolecular cyclization, known as the Nazarov cyclization, to form the five-membered ring of the indanone system. preprints.org The methoxy and methyl groups from the original aldehyde remain as substituents on the fused benzene ring of the resulting indanone derivative. This two-step sequence is a robust method for constructing functionalized indanone frameworks. preprints.org

Table 2: General Scheme for Indanone Synthesis

| Step | Reaction Type | Reactants | Product |

|---|---|---|---|

| 1 | Claisen-Schmidt Condensation | This compound, Substituted Acetophenone, Base (e.g., NaOH) | Substituted Chalcone |

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base such as piperidine (B6355638) or an amine salt. sciety.orgresearchgate.net This reaction is highly effective for extending the carbon chain of an aldehyde and introducing new functional groups.

This compound readily participates in Knoevenagel condensations. The aldehyde's carbonyl carbon acts as an electrophile and is attacked by the carbanion generated from the deprotonation of an active methylene compound. Common active methylene compounds include malononitrile, diethyl malonate, and ethyl cyanoacetate (B8463686). sciety.orgresearchgate.net The initial aldol-type adduct rapidly undergoes dehydration to yield a stable α,β-unsaturated product. sciety.org This reaction provides a versatile method for synthesizing a wide range of derivatives with extended conjugation and diverse functionalities, which can serve as intermediates for further synthetic transformations. preprints.orgusm.my

Table 3: Representative Knoevenagel Condensation of this compound | Active Methylene Compound | Product Structure | Product Name | | :--- | :--- | :--- | | Malononitrile | (2-(2-methoxy-4-methylbenzylidene))malononitrile | | Diethyl malonate | Diethyl 2-((2-methoxy-4-methylphenyl)methylene)malonate | | Ethyl cyanoacetate | Ethyl 2-cyano-3-(2-methoxy-4-methylphenyl)acrylate |

The synthesis of tricyclic lactones often involves intramolecular cyclization strategies on specifically designed precursors. While direct and widely reported synthetic routes starting from this compound for the formation of tricyclic lactones are not common in the literature, the functional groups of its derivatives can be manipulated to create suitable precursors for lactonization.

Generally, the formation of a lactone ring requires a molecule containing both a hydroxyl and a carboxylic acid (or ester) group in a suitable stereochemical arrangement for intramolecular cyclization. Advanced methods for lactonization include palladium-catalyzed C-H activation and cyclization of carboxylic acids. nih.govacs.org For a derivative of this compound to be a precursor for a tricyclic lactone, it would first need to undergo significant elaboration. This could hypothetically involve reactions to build a second ring and introduce the necessary hydroxyl and carboxyl functionalities. For example, a derivative could be incorporated into a biphenyl (B1667301) system where subsequent C-H activation and carboxylation could lead to lactonization. chemrevlett.com However, these represent complex, multi-step synthetic sequences where the initial aldehyde is a distant precursor rather than a direct participant in the key lactonization step.

Novel Synthetic Approaches and Methodological Innovations

Modern synthetic chemistry continually seeks methodologies that offer improvements in efficiency, environmental impact, and yield. For benzaldehyde derivatives like this compound, innovations such as microwave-assisted synthesis and solvent-free reaction conditions represent significant advancements over classical methods.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical reactions. chemicaljournals.com Unlike conventional heating which relies on conduction and convection, microwave irradiation heats the sample volume directly and efficiently through the interaction of the electromagnetic field with polar molecules. chemicaljournals.comat.ua This selective absorption of energy by polar reactants and solvents can lead to dramatic reductions in reaction times, from hours to mere minutes, and often results in higher product yields and purities. chemicaljournals.comirjet.net

In the context of benzaldehyde derivatives, MAOS has been successfully applied to various transformations. For instance, the synthesis of chalcones via the Claisen-Schmidt condensation of benzaldehydes with acetophenones can be achieved in as little as 40 seconds under microwave irradiation. chemicaljournals.com Similarly, the synthesis of metal complexes involving derivatives like 4-Hydroxy-3-methoxybenzaldehyde (vanillin) has demonstrated enhanced reaction efficiency and better yields with this technology. irjet.net These examples highlight the potential of MAOS to significantly improve the synthesis of and reactions involving this compound by offering a greener, faster, and more efficient alternative to traditional heating methods. irjet.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzaldehyde Derivatives

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Chalcone Synthesis | ~10 hours reaction time | 4-5 minutes reaction time | chemicaljournals.com |

| Benzyl Chloride Hydrolysis | ~35 minutes reaction time | 3 minutes reaction time (97% yield) | chemicaljournals.com |

The principles of green chemistry encourage the reduction or elimination of hazardous solvents. irjet.net Solvent-free synthesis, often coupled with microwave irradiation, provides an eco-friendly and efficient alternative for organic transformations. chemicaljournals.comtandfonline.com Performing reactions without a solvent minimizes waste, reduces environmental pollution, simplifies work-up procedures, and can lower costs.

For reactions involving benzaldehydes, solvent-free conditions have proven highly effective. The Knoevenagel condensation, for example, can be carried out under solvent-free conditions, sometimes using catalysts like dimethylaminopyridine, which serves as an eco-friendly alternative. tandfonline.com Research has demonstrated the successful solvent-free, microwave-assisted synthesis of various compounds, including acetylsalicylic acid and triazine derivatives, achieving high yields in short reaction times. chemicaljournals.comresearchgate.net This approach is particularly advantageous as it is both energy-efficient and atom-efficient, avoiding the use of halogenated solvents like dichloromethane. chemicaljournals.com The application of these solvent-less techniques to the synthesis and reactions of this compound could offer substantial environmental and efficiency benefits.

Chemical Reactivity and Mechanistic Investigations Involving this compound

The aldehyde functional group in this compound is the primary center of its reactivity, making it a valuable precursor in various carbon-carbon bond-forming reactions. Condensation reactions, in particular, are fundamental to its utility in organic synthesis.

The Aldol (B89426) condensation is a cornerstone reaction in organic synthesis that forms a new β-hydroxy carbonyl compound by reacting two carbonyl compounds. magritek.comazom.com A key variant is the Claisen-Schmidt condensation, which occurs between an aldehyde or ketone with an enolizable α-hydrogen and another carbonyl compound that cannot form an enolate, such as an aromatic aldehyde. researchgate.net

This compound, lacking α-hydrogens, is an ideal substrate for crossed Aldol reactions like the Claisen-Schmidt condensation. It can react with enolizable ketones, such as acetone, under basic conditions to form a β-hydroxy ketone intermediate, which typically dehydrates spontaneously to yield a stable α,β-unsaturated ketone. magritek.comazom.com This reactivity is analogous to that of 4-methoxybenzaldehyde (B44291) (p-anisaldehyde), which is well-documented to undergo condensation with acetone to produce 4-(4'-methoxyphenyl)-3-buten-2-one. azom.com The reaction is base-catalyzed, where a hydroxide ion deprotonates the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. magritek.com

Table 2: Example of Claisen-Schmidt Condensation Reactants

| Non-enolizable Aldehyde | Enolizable Ketone | Product Type |

|---|---|---|

| This compound | Acetone | α,β-Unsaturated Ketone |

| 4-Methoxybenzaldehyde | Acetone | α,β-Unsaturated Ketone |

The Knoevenagel condensation is a modification of the Aldol condensation that facilitates carbon chain elongation by reacting an aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.org This reaction is a powerful tool for forming carbon-carbon bonds and typically yields an α,β-unsaturated product after dehydration. wikipedia.org

The reaction is generally catalyzed by a weak base, such as an amine like piperidine, which is sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde. wikipedia.org this compound can serve as the carbonyl component in this reaction. It would react with active methylene compounds like diethyl malonate or malononitrile. The mechanism involves the nucleophilic addition of the carbanion (formed from the active methylene compound) to the aldehyde's carbonyl group, followed by the elimination of a water molecule. wikipedia.orgnih.gov This reaction is exemplified by the condensation of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid, which proceeds in the presence of piperidine to form a conjugated enone. wikipedia.org The Knoevenagel condensation provides a reliable and versatile method for extending the carbon skeleton of this compound, leading to a variety of functionalized derivatives. nih.gov

Table 3: Components of the Knoevenagel Condensation

| Carbonyl Component | Active Methylene Component | Typical Catalyst | Product |

|---|---|---|---|

| Aldehyde (e.g., this compound) | Diethyl malonate | Piperidine | α,β-Unsaturated dicarbonyl compound |

| Aldehyde (e.g., this compound) | Malononitrile | Piperidine | α,β-Unsaturated dinitrile |

Reactions Leading to Substituted Butenoic Acids and Butadienes

The aldehyde functional group in this compound serves as a key reactive site for carbon-carbon bond formation, enabling the synthesis of various substituted butenoic acids and butadienes. Two classical reactions for this purpose are the Knoevenagel condensation and the Perkin reaction.

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base. purechemistry.orgsigmaaldrich.com Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups, such as in malonic esters, acetoacetic esters, or malononitrile. thermofisher.comorganic-chemistry.org The reaction proceeds through a nucleophilic addition to the aldehyde's carbonyl group, followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.com For this compound, this reaction provides a pathway to a variety of substituted butenoic acid derivatives and related structures. The choice of the active methylene compound and reaction conditions can be tailored to achieve the desired product.

The Perkin reaction is another important method for the synthesis of α,β-unsaturated aromatic acids, specifically cinnamic acid derivatives. researchgate.net This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding carboxylic acid, which acts as a base catalyst. researchgate.net When this compound is subjected to the Perkin reaction with acetic anhydride and sodium acetate, the expected product is 2-methoxy-4-methylcinnamic acid. The mechanism involves the formation of an enolate from the anhydride, which then attacks the aldehyde.

Table 1: Examples of Condensation Reactions with this compound This table is illustrative and provides potential products based on established reaction mechanisms.

| Reaction Type | Reactant | Catalyst | Potential Product |

| Knoevenagel Condensation | Diethyl malonate | Piperidine | Diethyl 2-((2-methoxy-4-methylphenyl)methylene)malonate |

| Knoevenagel Condensation | Malononitrile | Triethylamine | 2-((2-methoxy-4-methylphenyl)methylene)malononitrile |

| Perkin Reaction | Acetic anhydride | Sodium acetate | 2-methoxy-4-methylcinnamic acid |

Formation of Schiff Bases and Related Imines

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. mdpi.comresearchgate.netsemanticscholar.org These compounds, characterized by a carbon-nitrogen double bond (azomethine group), are synthesized through a nucleophilic addition of the amine to the carbonyl group of the aldehyde, followed by the elimination of a water molecule. yu.edu.josemanticscholar.org The reaction is typically carried out by refluxing the aldehyde and amine in a suitable solvent, such as ethanol. mdpi.com

The formation of Schiff bases is a versatile reaction, and a wide variety of primary amines can be used to introduce different functionalities into the final molecule. The resulting imines can be important intermediates in organic synthesis or can be the target molecules themselves due to their potential biological activities. The characterization of these Schiff bases is commonly performed using spectroscopic methods such as IR, ¹H-NMR, and ¹³C-NMR spectroscopy. mdpi.comresearchgate.net

Table 2: Representative Schiff Base Formation from this compound This table provides a general representation of the Schiff base formation reaction.

| Reactant 1 | Reactant 2 (Primary Amine) | Product (Schiff Base) |

| This compound | Aniline | N-((2-methoxy-4-methylphenyl)methylene)aniline |

| This compound | p-Toluidine | N-((2-methoxy-4-methylphenyl)methylene)-4-methylaniline |

| This compound | Ethylamine | N-((2-methoxy-4-methylphenyl)methylene)ethanamine |

Friedel-Crafts Acylation Reactions

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. wikipedia.orgyoutube.com The reaction typically employs an acyl halide or anhydride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). vedantu.com In the case of this compound, the aromatic ring is activated towards electrophilic substitution by the electron-donating methoxy and methyl groups.

The methoxy group is a strong ortho, para-directing group due to its ability to donate electron density to the ring through resonance. youtube.comvedantu.com The methyl group is also an ortho, para-director, albeit weaker than the methoxy group. Therefore, acylation is expected to occur at the positions ortho or para to these activating groups. Given the substitution pattern of this compound, the potential sites for acylation are the C3, C5, and C6 positions. Steric hindrance and the electronic effects of the existing substituents will influence the regioselectivity of the reaction. It is also important to note that strong Lewis acids like AlCl₃ can sometimes lead to the demethylation of methoxy groups, and milder catalysts may be required for certain substrates. stackexchange.com

Reduction and Oxidation Reactions of the Aldehyde Moiety

The aldehyde functional group of this compound can undergo both reduction and oxidation reactions to yield the corresponding alcohol or carboxylic acid, respectively.

Reduction: The reduction of the aldehyde group to a primary alcohol, (2-methoxy-4-methylphenyl)methanol, can be achieved using a variety of reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed for this purpose.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid, 2-methoxy-4-methylbenzoic acid. nih.govsigmaaldrich.com Various oxidizing agents can be used, such as potassium permanganate (B83412) (KMnO₄), chromic acid, or milder reagents like Tollens' reagent. A synthetic method for 2-methoxy-4-cyanobenzaldehyde involves the synthesis of 2-methoxy-4-methylbenzoic acid as an intermediate. google.com

Table 3: Summary of Reduction and Oxidation of this compound

| Reaction Type | Product |

| Reduction | (2-methoxy-4-methylphenyl)methanol |

| Oxidation | 2-methoxy-4-methylbenzoic acid |

Studies on Regiodivergent C-H Functionalization

Regiodivergent C-H functionalization refers to the selective functionalization of different C-H bonds in a molecule to yield distinct constitutional isomers, often by tuning the catalyst or reaction conditions. The presence of directing groups on the aromatic ring plays a crucial role in determining the regioselectivity of these reactions.

In the context of this compound, the methoxy and aldehyde groups can act as directing groups in transition metal-catalyzed C-H activation reactions. Studies on related alkoxy-substituted benzoic acids have shown that the regioselectivity of C-H activation can be influenced by both steric and coordination effects of the methoxy group. mdpi.com For instance, in rhodium-catalyzed annulations, weak non-covalent interactions between the methoxy group and the supporting ligand can influence which C-H bond is activated. mdpi.com While specific studies on the regiodivergent C-H functionalization of this compound are not extensively detailed in the provided search results, the principles derived from similar systems suggest that selective functionalization at the C3 or C5 positions could be achievable by careful selection of the catalytic system. mdpi.comnih.gov

Mechanistic Kinetic Analysis in Pyrolysis Processes (Contextual)

The study of pyrolysis, the thermal decomposition of materials at elevated temperatures in the absence of oxygen, provides insights into the stability and degradation pathways of organic compounds. While a specific mechanistic kinetic analysis of the pyrolysis of this compound was not found, studies on structurally similar compounds, such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), can offer valuable context. rsc.orgresearchgate.net

Kinetic modeling of vanillin pyrolysis has shown that the decomposition process is complex, involving numerous elementary reactions. The bond dissociation energies (BDEs) of the various bonds in the molecule are critical in determining the initial decomposition steps. For substituted benzaldehydes, the cleavage of bonds associated with the substituents on the aromatic ring, such as the O-CH₃ bond of the methoxy group, is often a key initial step. rsc.org The presence of both a methoxy and a methyl group in this compound would likely lead to a complex network of radical-mediated reactions during pyrolysis, resulting in a variety of smaller aromatic and non-aromatic products. The relative stability of the potential radical intermediates would govern the dominant decomposition pathways.

Advanced Applications and Research Directions

Role as a Synthetic Intermediate in Complex Molecule Synthesis

2-Methoxy-4-methylbenzaldehyde is a valuable intermediate in multi-step organic synthesis. The aldehyde group is a key reactive site for forming new carbon-carbon and carbon-nitrogen bonds, enabling the construction of more complex molecular frameworks.

One of the notable applications of this compound is its use as a starting material in the total synthesis of natural products. A significant example is the synthesis of the proposed structure of Tabasesquiterpene A, an illudalane-type sesquiterpene. Researchers have successfully synthesized this complex molecule in a twelve-step process beginning with this compound. researchgate.net The synthesis highlights the compound's role in establishing the core structure of the natural product.

A critical step in this synthetic pathway involves a Triflic acid-mediated intramolecular Friedel-Crafts acylation, which is instrumental in forming the key indanone moiety of the target molecule. researchgate.net This demonstrates how the inherent structure of this compound can be strategically manipulated to build complex cyclic systems.

Table 1: Key Transformations in the Synthesis of Tabasesquiterpene A

| Step | Transformation | Reagents/Conditions | Purpose |

|---|---|---|---|

| Early Steps | Ortho-selective formylation & Knoevenagel condensation | - | Incorporation of a three-carbon side chain. researchgate.net |

| Key Step | Intramolecular Friedel-Crafts acylation | Triflic acid | Formation of the critical indanone moiety. researchgate.net |

| Later Steps | Formation of a tricyclic lactone | - | Building the complete carbon skeleton. researchgate.net |

The structural motifs present in this compound are found in various biologically active compounds, making it a valuable precursor for pharmaceutical intermediates. Its aldehyde functionality allows for its incorporation into diverse heterocyclic systems known for their pharmacological importance.

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and anticancer properties. nih.govsemanticscholar.org The synthesis of 2-substituted benzimidazoles is commonly achieved through the condensation of an o-phenylenediamine (B120857) with an aldehyde. semanticscholar.org In this reaction, this compound can serve as the aldehyde component, reacting with o-phenylenediamine to yield 2-(2-methoxy-4-methylphenyl)-1H-benzo[d]imidazole derivatives. The methoxy (B1213986) and methyl substituents on the phenyl ring can modulate the biological activity of the resulting benzimidazole (B57391) compound.

Table 2: General Synthesis of Benzimidazole Derivatives

| Reactant 1 | Reactant 2 | Product Class | Significance |

|---|

Schiff bases, characterized by an azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an aldehyde or ketone. ijfmr.com These compounds are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory effects. ijfmr.commdpi.comnih.gov this compound readily reacts with various primary amines to form a diverse library of Schiff base derivatives. The biological potential of these derivatives can be fine-tuned by altering the substituent on the amine precursor. The imine bond is crucial for their biological function. ijfmr.com

Table 3: Formation of Schiff Base Derivatives

| Reactant 1 | Reactant 2 | Key Functional Group Formed | Potential Biological Activities |

|---|

β-Lactams are a class of four-membered cyclic amides that form the core structure of many important antibiotic agents. researchgate.net A common synthetic route to β-lactams is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine (a Schiff base). impactfactor.org Consequently, the Schiff bases derived from this compound can be used as intermediates in the synthesis of novel β-lactam derivatives. impactfactor.org By reacting these specific Schiff bases with chloroacetyl chloride in the presence of a base like triethylamine, new β-lactam structures incorporating the 2-methoxy-4-methylphenyl group can be created, which can then be screened for potential biological activity.

Table 4: Two-Step Synthesis of β-Lactam Derivatives

| Step | Reactants | Intermediate/Product |

|---|---|---|

| 1 | This compound + Primary Amine | Schiff Base (Imine) |

Beyond pharmaceuticals, this compound serves as a building block for advanced materials. Its structure is suitable for creating organic nonlinear optical (NLO) materials, which have applications in photonics and optical communications. rsc.org NLO materials interact with intense light to produce new light fields with different frequencies.

The synthesis of organic NLO materials often involves creating molecules with a donor-π-acceptor (D-π-A) structure. The aldehyde group of this compound is an excellent reactive site for condensation reactions with molecules containing active methylene (B1212753) groups, thereby extending the π-conjugated system. tcichemicals.com The methoxy (electron-donating) and methyl groups can help tune the electronic properties of the final NLO chromophore, influencing its hyperpolarizability and electro-optical coefficients. tcichemicals.com

Table 5: Role in NLO Material Synthesis

| Component of NLO Chromophore | Role of this compound |

|---|---|

| Donor Group | The 2-methoxy-4-methylphenyl moiety can act as part of the donor or π-bridge system. |

| π-Conjugated Bridge | The aromatic ring forms part of the essential conjugated system. |

Synthesis of Pharmaceutical Intermediates and Lead Compounds

Biological Activity Studies (Contextual)

While research specifically on this compound is limited in the public domain, the biological activities of structurally similar benzaldehyde (B42025) derivatives have been the subject of extensive investigation. These studies provide a valuable context for predicting the potential bioactivities of this compound and guide future research. The presence of the methoxy group and the aldehyde functional group on a benzene (B151609) ring is a common feature in many compounds exhibiting significant biological effects.

The antioxidant potential of phenolic benzaldehydes is a well-documented area of research. These compounds can neutralize free radicals, which are implicated in oxidative stress and various diseases. researchgate.net The essential oil of Periploca sepium, for instance, demonstrated moderate antioxidant activity in DPPH free radical scavenging and β-carotene bleaching assays, largely attributed to its main component, 2-hydroxy-4-methoxybenzaldehyde (B30951). nih.gov

Structure-activity relationship (SAR) studies on natural hydroxybenzaldehydes have revealed that the position and number of hydroxyl and methoxy groups on the benzene ring are critical for antioxidant efficacy. researchgate.net For example, a study comparing various hydroxybenzaldehydes found that protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) exhibited high antioxidant activity across multiple assay environments. researchgate.net The presence of hydroxyl groups is particularly important, and their arrangement influences the compound's ability to donate a hydrogen atom to scavenge radicals. researchgate.netresearchgate.net The antioxidant properties of these related compounds suggest that derivatives of this compound could be promising candidates for further investigation as antioxidant agents. researchgate.net

Several benzaldehyde derivatives have been investigated for their potential as anticancer agents, demonstrating mechanisms that include the induction of apoptosis (programmed cell death), generation of reactive oxygen species (ROS), and cell cycle arrest. nih.govresearchgate.net

A study on a series of benzyloxybenzaldehyde derivatives revealed significant anticancer activity against the HL-60 human leukemia cell line. nih.gov Compounds such as 2-(benzyloxy)-4-methoxybenzaldehyde (B184467) and 2-[(3-methoxybenzyl)oxy]benzaldehyde (B1350865) were found to be potent, exhibiting activity at micromolar concentrations. nih.gov Morphological assessment and DNA fragmentation analysis indicated that these compounds induce apoptosis and arrest the cell cycle progression at the G2/M phase. nih.gov Furthermore, they were shown to cause a loss of mitochondrial membrane potential, a key event in the apoptotic pathway. nih.gov

Other studies have focused on different derivatives, such as those of 5-fluorouracil, which have been shown to provoke G0/G1-phase cell cycle arrest in the MCF-7 human breast cancer cell line. nih.gov Benzaldehyde itself is considered a potential anti-cancer agent that may suppress multiple signaling pathways in cancer cells. researchgate.net These findings underscore the potential for substituted benzaldehydes, including methoxy- and methyl-substituted variants, to serve as scaffolds for the development of new anticancer therapies.

The antimicrobial effects of benzaldehyde derivatives against a wide spectrum of bacteria and fungi have been extensively studied. nih.govrsc.org The essential oil containing 2-hydroxy-4-methoxybenzaldehyde as its primary component showed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. nih.gov This compound was effective against all tested microorganisms, with minimum inhibitory concentration (MIC) values ranging from 80 μg/mL to 250 μg/mL. nih.gov

A comprehensive study evaluated 35 different benzaldehydes with varying hydroxy and methoxy substitutions for their bactericidal activity against four major foodborne pathogens. nih.gov The results indicated that the aldehyde group was generally more active than a carboxyl group, and the presence and position of hydroxyl and methoxy groups significantly influenced activity. nih.gov For instance, 2-hydroxy-5-methoxybenzaldehyde (B1199172) and 2-hydroxy-3-methoxybenzaldehyde (B140153) were among the most active compounds. nih.gov

Derivatives like chalcones, synthesized from precursors such as 3-benzyloxy-4-methoxybenzaldehyde, have also shown potent antibacterial activity. orientjchem.org Specifically, chalcones with 2-chloro, 4-methoxy, and 4-methyl substitutions demonstrated excellent activity against both Gram-positive and Gram-negative bacteria. orientjchem.org Thiosemicarbazone derivatives of 4-methoxybenzaldehyde (B44291) have also been synthesized and shown to have moderate in vitro antibacterial activity against several Salmonella strains. scirp.org

| Compound | Microorganism | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| 2-Hydroxy-4-methoxybenzaldehyde | Various Bacteria & Fungi | 80 - 250 | nih.gov |

| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhi (ATCC 6539) | 64 | scirp.org |

| Salmonella paratyphi A | 64 | ||

| Salmonella typhi | 128 | ||

| Chalcone (B49325) derivative (2c) (4-methoxy substitution) | Gram-positive & Gram-negative bacteria | Not specified (Excellent Activity) | orientjchem.org |

| Chalcone derivative (2d) (4-methyl substitution) | Gram-positive & Gram-negative bacteria | Not specified (Excellent Activity) | orientjchem.org |

Benzaldehyde derivatives have emerged as significant inhibitors of various enzymes, playing crucial roles in different biological pathways. Tyrosinase, a key enzyme in melanin (B1238610) synthesis and enzymatic browning, is a prominent target. researchgate.netnih.gov The inhibition of tyrosinase is of great interest in the cosmetic and food industries. nih.gov Studies have shown that benzaldehyde and its substituted derivatives can act as tyrosinase inhibitors. fao.orgbrieflands.com For example, 2,4-dihydroxybenzaldehyde (B120756) was identified as a potent competitive inhibitor of mushroom tyrosinase. brieflands.com The inhibitory mechanism often involves the chelation of copper ions within the enzyme's active site. nih.gov

Beyond tyrosinase, other enzymes are also targets. Lignans, which are structurally related to some phenolic compounds, have demonstrated inhibitory effects against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrase (CA) isoenzymes I and II. acgpubs.org For instance, secoisolariciresinol (B192356) showed significant inhibition with low nanomolar Ki values against these enzymes. acgpubs.org While not benzaldehydes themselves, these findings highlight the potential for phenolic structures to interact with and inhibit key enzymes involved in neurological and physiological processes.

| Compound | Enzyme | Inhibition Type/Value | Reference |

|---|---|---|---|

| 2,4-dihydroxybenzaldehyde | Mushroom Tyrosinase | Competitive Inhibitor | brieflands.com |

| 4-Nitrobenzaldehyde | Mushroom Tyrosinase | Noncompetitive Inhibitor | fao.org |

| 4-Hallogenated benzaldehydes | Mushroom Tyrosinase | Partial Noncompetitive Inhibitor | fao.org |

| Secoisolariciresinol | Carbonic Anhydrase I (CA I) | Ki: 1.27-3.30 nM (range for lignans) | acgpubs.org |

| Carbonic Anhydrase II (CA II) | Ki: 1.11-2.68 nM (range for lignans) | ||

| Acetylcholinesterase (AChE) | Ki: 0.72-1.62 nM (range for lignans) |

Mechanistic Insights into Biological and Chemical Processes (Contextual)

Understanding the relationship between the chemical structure of benzaldehyde derivatives and their biological activity is crucial for designing more potent and selective compounds. Structure-activity relationship (SAR) studies provide these critical insights.

For antimicrobial activity, it has been observed that the aldehyde group is more effective than a carboxylic acid group. nih.gov The activity is further enhanced by the presence of hydroxyl groups; generally, trisubstituted hydroxyl derivatives are more potent than di- or mono-substituted ones. nih.gov The position of these substituents is also key. For example, a hydroxyl group at the 2-position of benzaldehyde enhances bactericidal properties. nih.gov The substitution of hydroxyl groups with methoxy groups tends to reduce activity, although this is not a universal rule, as mixed substitutions can yield variable results. nih.gov

In the context of antioxidant activity, SAR studies of hydroxybenzaldehydes have also highlighted the importance of the number and position of hydroxyl groups. researchgate.net For enzyme inhibition, the steric factor at the 4-position of the benzaldehyde ring appears to determine whether the inhibition of tyrosinase is partial or full, regardless of electronic or hydrophobic effects. fao.org For other classes of compounds like stilbene (B7821643) and benzamide (B126) derivatives, conformational characteristics and the specific nature and position of substituent groups are paramount in determining their biological functions. nih.govrsc.org These SAR studies collectively form a knowledge base that can inform the rational design of new derivatives of this compound with tailored biological activities.

Investigation of Reaction Mechanisms in Catalytic Processes

Catalytic reactions involving substituted benzaldehydes, such as aldol (B89426) condensations and hydrogenations, are sensitive to the electronic nature of the substituents. For instance, in organocatalyzed aldol reactions, the reactivity of benzaldehyde derivatives is influenced by the electron-donating or electron-withdrawing nature of the substituents. d-nb.info The methoxy group at the 2-position and the methyl group at the 4-position in this compound are both electron-donating groups, which can affect the electrophilicity of the carbonyl carbon.

In the context of catalytic hydrogenations, the presence of substituents on the aromatic ring can influence the rate and selectivity of the reaction. Studies on the hydrogenation of various benzaldehyde derivatives have shown that electron-donating groups can impact the catalytic activity. nih.govresearchgate.net For example, in the chemoselective hydrogenation of aldehydes catalyzed by manganese pincer complexes, aromatic aldehydes bearing electron-donating groups like 4-anisaldehyde (4-methoxybenzaldehyde) have been successfully reduced. nih.gov This suggests that this compound would also be a viable substrate for such catalytic transformations, and a detailed mechanistic study could elucidate the precise role of the substituents in the catalytic cycle.

Furthermore, the synthesis of substituted benzaldehydes often involves catalytic cross-coupling reactions. acs.org Mechanistic investigations in this area help in optimizing reaction conditions and expanding the scope of accessible molecules. The development of novel catalytic systems for the synthesis and functionalization of compounds like this compound is an ongoing research endeavor.

A summary of relevant catalytic reactions for substituted benzaldehydes is presented in the table below:

| Catalytic Reaction | Reactant Type | Catalyst Example | Mechanistic Insights |

| Aldol Condensation | Substituted Benzaldehydes | L-proline on SBA-15 | Reactivity influenced by electronic effects of substituents. d-nb.info |

| Hydrogenation | Substituted Benzaldehydes | Manganese Pincer Complexes | Outer-sphere hydride transfer mechanism proposed. nih.gov |

| α-Alkylation | α-Branched Aldehydes | Primary aminothiourea derivatives | Evidence for a stepwise, SN1 mechanism. nih.gov |

| Reductive Etherification | Substituted Benzaldehydes | Zirconium and Hafnium POSS Complexes | Proposed ether formation via a metal-bound carbocationic intermediate. osti.gov |

Environmental and Industrial Research Implications

While this compound is not extensively documented as a primary pollutant in large-scale atmospheric studies, its physical and chemical properties suggest its potential relevance in the context of volatile organic compound (VOC) research. VOCs are organic chemicals that have a high vapor pressure at ordinary room temperature, allowing them to easily evaporate into the atmosphere. epa.govwikipedia.org They are emitted from a wide variety of natural and anthropogenic sources, including industrial processes and consumer products. ldxsolutions.com

The relevance of this compound to VOC research primarily stems from its application in the fragrance industry. chemicalbull.comnih.govnih.gov Fragrance ingredients are a significant source of indoor and outdoor VOC emissions. nih.govacs.org The manufacturing of fine chemicals, including fragrance compounds, can lead to the release of these substances into the environment. ldxsolutions.com Furthermore, their incorporation into consumer products such as perfumes, cleaning supplies, and personal care items results in their emission during product use. epa.govnih.gov

The table below contextualizes the potential role of this compound as a VOC:

| Aspect | General Information on VOCs | Contextual Relevance of this compound |

| Definition | Organic compounds with high vapor pressure at room temperature. epa.govwikipedia.org | As a fragrance ingredient, it is designed to be volatile to be perceived as a scent. |

| Sources | Industrial manufacturing, consumer products (paints, cleaners, fragrances), natural sources. ldxsolutions.comnih.gov | Emissions can occur during its synthesis in the fine chemical industry and through the use of consumer products containing it as a fragrance. |

| Environmental Impact | Precursors to ground-level ozone and secondary organic aerosols. acs.org | Its atmospheric reactions could potentially contribute to air pollution, though its overall impact is unquantified. |

| Indoor Air Quality | Concentrations of many VOCs are higher indoors than outdoors. epa.govwikipedia.org | Use of products containing this compound can contribute to the indoor chemical mixture. |

常见问题

Basic Questions

Q. What are the recommended laboratory synthesis routes for 2-Methoxy-4-methylbenzaldehyde?

- Methodology : A common approach involves the formylation of 4-methyl-2-methoxytoluene using the Gattermann–Koch reaction, which employs CO and HCl in the presence of AlCl₃. Alternatively, selective oxidation of 4-methyl-2-methoxybenzyl alcohol with pyridinium chlorochromate (PCC) in dichloromethane can yield the aldehyde. Ensure stoichiometric control to minimize over-oxidation to carboxylic acids .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm product identity using NMR (¹H and ¹³C) and FT-IR spectroscopy .

Q. How can researchers characterize the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H NMR should show a singlet (~9.8 ppm) for the aldehyde proton and distinct peaks for methoxy (-OCH₃, ~3.8 ppm) and methyl (-CH₃, ~2.4 ppm) groups.

- Mass Spectrometry (MS) : Expect a molecular ion peak [M]⁺ at m/z 150.18 (C₉H₁₀O₂).

- HPLC : Use a C18 column with UV detection at 270 nm to assess purity (>98%) .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Monitor for discoloration, which may indicate degradation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How do substituent effects influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?

- Mechanistic Insight : The methoxy group (-OCH₃) at position 2 is a strong electron-donating group, activating the ring and directing electrophiles to the para position (relative to itself). However, the methyl group (-CH₃) at position 4 exerts a weaker electron-donating effect, creating steric hindrance. Computational studies (e.g., DFT) can model charge distribution and predict regioselectivity .

- Experimental Validation : Nitration (HNO₃/H₂SO₄) yields 5-nitro-2-methoxy-4-methylbenzaldehyde as the major product, confirmed by X-ray crystallography .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Data Reconciliation : Cross-reference peer-reviewed studies (e.g., NIST Chemistry WebBook ) and validate experimentally. For example:

| Solvent | Reported Solubility (mg/mL) | Method | Reference |

|---|---|---|---|

| Water | 1.2 (25°C) | Shake flask | |

| Ethanol | >50 (25°C) | Gravimetric |

- Recommendation : Use dynamic light scattering (DLS) to assess aggregation in aqueous solutions, which may explain variability .

Q. How can computational tools predict the environmental fate of this compound?

- QSPR Models : Utilize tools like EPI Suite to estimate biodegradation (e.g., BIOWIN score) and ecotoxicity (e.g., LC50 for fish). The compound’s log P (~1.8) suggests moderate bioaccumulation potential.

- Experimental Validation : Perform OECD 301D closed bottle tests to measure biodegradation kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。